2-Propylvaleryl chloride

Overview

Description

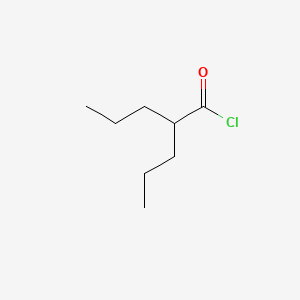

2-Propylvaleryl chloride (IUPAC: 2-propylpentanoyl chloride, CAS 2936-08-5) is an acyl chloride with the molecular formula C₈H₁₅ClO and a molecular weight of 162.66 g/mol. It is characterized by a branched aliphatic chain featuring a pentanoyl backbone substituted with a propyl group at the second carbon (see structure in ).

Acyl chlorides like this compound are highly reactive due to the electrophilic carbonyl carbon and the labile chlorine atom. This reactivity makes them valuable in nucleophilic acyl substitution reactions, such as esterifications, amide formations, and Friedel-Crafts acylations.

Preparation Methods

Preparation Methods of 2-Propylvaleryl Chloride

General Chlorination of Carboxylic Acids to Acid Chlorides

The most common and industrially relevant method to prepare acid chlorides, including this compound, is the reaction of the corresponding carboxylic acid with chlorinating agents such as thionyl chloride (SOCl₂), phosphorus trichloride (PCl₃), phosphorus pentachloride (PCl₅), oxalyl chloride (COCl)₂, or sulfuryl chloride (SO₂Cl₂).

- Reaction Mechanism : The carboxylic acid reacts with the chlorinating agent, replacing the hydroxyl group (-OH) with a chlorine atom (-Cl), releasing by-products such as sulfur dioxide (SO₂), hydrogen chloride (HCl), or carbon monoxide (CO) depending on the reagent used.

- Catalysts : N,N-disubstituted formamides can be used as catalysts or catalyst precursors to improve reaction efficiency and selectivity. These catalysts form adducts with phosgene or thionyl chloride, facilitating the chlorination process.

- Reaction Conditions : The reaction is typically carried out in stirred-tank reactors, either batchwise or continuously, at atmospheric pressure. Temperature control is critical, often maintained between ambient and moderate heating (e.g., 40–100 °C), depending on the chlorinating agent and substrate.

Specific Preparation Using Thionyl Chloride

Thionyl chloride is the preferred reagent for preparing this compound due to its efficiency and ease of removal of gaseous by-products (SO₂ and HCl). The process involves:

- Mixing 2-propylvaleric acid with thionyl chloride, often in the presence of a catalyst such as N,N-disubstituted formamide or dimethylacetamide (DMAc).

- Controlled addition of thionyl chloride dropwise to the acid at temperatures around 40–60 °C.

- Gradual heating after the addition to 90–100 °C to complete the reaction and drive off gaseous by-products.

- Post-reaction workup includes removal of residual thionyl chloride and neutralization of acidic impurities.

This method is supported by patent literature describing similar acid chloride preparations, emphasizing the importance of controlled reagent addition, temperature management, and catalyst recycling for optimal yield and purity.

Example Procedure (Adapted from Related Chloride Syntheses)

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Charge 2-propylvaleric acid and catalyst (e.g., DMAc) into reactor | Ambient temperature | Catalyst loading typically 0.1–0.5% w/w |

| 2 | Warm mixture to ~40 °C | Controlled heating | Ensures solubility and reaction readiness |

| 3 | Add thionyl chloride dropwise | 40–60 °C | Rate controlled to manage exotherm and gas evolution |

| 4 | After addition, heat to 90–100 °C | Progressive heating | Drives reaction to completion, removes SO₂ and HCl gases |

| 5 | Cool reaction mixture | To ambient or ~50 °C | Prepares for workup |

| 6 | Remove residual thionyl chloride and neutralize | Use alkali solution (e.g., 40% NaOH) | Neutralizes acid and decomposes excess reagent |

| 7 | Isolate this compound | Distillation or phase separation | Product typically high purity and yield |

Alternative Chlorinating Agents and Conditions

- Phosgene (COCl₂) : Used in some industrial processes with catalysts such as N,N-disubstituted formamides. Requires careful handling due to toxicity but can provide high selectivity.

- Oxalyl Chloride (COCl)₂ : Sometimes used in laboratory-scale syntheses for milder conditions.

- Phosphorus Chlorides (PCl₃, PCl₅) : Less commonly used for this compound but applicable in certain contexts.

Research Findings and Data Analysis

Catalyst Role and Reaction Efficiency

- The use of N,N-disubstituted formamides as catalysts or catalyst precursors significantly enhances the chlorination rate and yield by forming reactive adducts with chlorinating agents.

- Catalyst recycling is feasible, improving process sustainability and cost-effectiveness.

Reaction Kinetics and Temperature Control

- Controlled addition of chlorinating agents and hydrogen chloride gas ensures steady reaction rates and prevents side reactions.

- Reaction times typically range from 1 to 2 hours after reagent addition, with phase separation following completion.

Purity and Yield

- The described methods generally yield acid chlorides with high purity (>99%) and yields often exceeding 95%, depending on reaction optimization.

- Removal of residual chlorinating agents and by-products is critical to achieving high purity.

Summary Table of Preparation Methods

| Method | Chlorinating Agent | Catalyst | Temperature Range (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Thionyl chloride with N,N-disubstituted formamide | SOCl₂ | N,N-disubstituted formamide or DMAc | 40–100 | 1–2 hours | >95 | Industrially preferred, gaseous by-products easily removed |

| Phosgene with catalyst adduct | COCl₂ | N,N-disubstituted formamide | Ambient to moderate heating | Few hours | High | Requires careful handling, batch or continuous |

| Oxalyl chloride | (COCl)₂ | None or catalyst | Mild heating | Variable | Moderate to high | Laboratory scale |

| Phosphorus chlorides | PCl₃, PCl₅ | None | Elevated temperatures | Variable | Moderate | Less common for this compound |

Chemical Reactions Analysis

Types of Reactions

2-Propylvaleryl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-propylvaleric acid and hydrochloric acid.

Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used. The reactions are typically carried out in an inert solvent like dichloromethane or tetrahydrofuran (THF) at room temperature.

Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.

Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether or THF under reflux conditions.

Major Products Formed

Esters: Formed by reaction with alcohols.

Amides: Formed by reaction with amines.

2-Propylvaleric Acid: Formed by hydrolysis.

2-Propylpentanol: Formed by reduction.

Scientific Research Applications

2-Propylvaleryl chloride is used in various scientific research applications, including:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: It is used in the synthesis of compounds with potential therapeutic properties.

Material Science: It is employed in the preparation of polymers and other advanced materials.

Biological Studies: It is used to modify biomolecules for studying their functions and interactions.

Mechanism of Action

The mechanism of action of 2-propylvaleryl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pivalyl Chloride (2,2-Dimethylpropanoyl Chloride)

- Molecular Formula : C₅H₉ClO

- Molecular Weight : 120.58 g/mol

- CAS : 3282-30-2

- Key Features : Highly branched structure with two methyl groups at the alpha position, enhancing steric hindrance .

Pivalyl chloride’s compact structure reduces its susceptibility to nucleophilic attack compared to this compound, making it less reactive in bulkier reactions. However, its lower molecular weight and higher volatility facilitate easier purification .

2-Bromopropionyl Chloride

- Molecular Formula : C₃H₄BrClO

- Molecular Weight : 171.42 g/mol

- CAS: Not explicitly listed (see ).

- Key Features : Bromine substituent introduces greater leaving-group ability and polarizability compared to chlorine.

| Property | This compound | 2-Bromopropionyl Chloride |

|---|---|---|

| Halogen | Chlorine | Bromine |

| Reactivity | Standard acyl chloride | Higher electrophilicity |

| Stability | Stable under anhydrous | Prone to hydrolysis |

The bromine atom in 2-bromopropionyl chloride enhances its reactivity in radical reactions and nucleophilic substitutions, but it is more moisture-sensitive than this compound .

2-Methyl-2-phenylpropanoyl Chloride

- Molecular Formula : C₁₀H₁₁ClO

- Molecular Weight : 182.65 g/mol

- CAS: Not explicitly listed (see ).

- Key Features : Aromatic phenyl group introduces resonance stabilization and π-π interaction capabilities.

| Property | This compound | 2-Methyl-2-phenylpropanoyl Chloride |

|---|---|---|

| Aromaticity | No | Yes |

| Applications | Drug synthesis | Polymer chemistry, ligands |

The phenyl group in 2-methyl-2-phenylpropanoyl chloride allows for unique applications in materials science, such as polymer crosslinking, whereas this compound’s aliphatic chain is better suited for lipid-soluble drug modifications .

2-Propenoyl Chloride (Acryloyl Chloride)

- Molecular Formula : C₃H₃ClO

- Molecular Weight : 90.51 g/mol

- CAS : 814-68-6

- Key Features : Unsaturated double bond enables polymerization and conjugate additions .

| Property | This compound | 2-Propenoyl Chloride |

|---|---|---|

| Unsaturation | No | Yes (C=C bond) |

| Reactivity | Acyl substitution | Polymerization, Michael additions |

Acryloyl chloride’s unsaturated structure makes it a monomer for polyacrylates, while this compound’s saturated chain is less reactive in chain-growth polymerizations .

Biological Activity

2-Propylvaleryl chloride (C8H15ClO) is an organic compound with potential applications in medicinal chemistry, particularly due to its structural similarity to valproic acid, a well-known anticonvulsant. This article explores the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound is characterized by the following structural formula:

Pharmacological Effects

This compound exhibits several biological activities that are relevant in pharmacology:

- Anticonvulsant Activity : Research indicates that derivatives of valproic acid, including this compound, may possess anticonvulsant properties. The compound's structure allows it to interact with neurotransmitter systems, potentially enhancing GABAergic activity, which is critical for seizure control .

- Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and modulation of cell cycle progression, although specific IC50 values for this compound have not been extensively documented in the literature .

The biological activity of this compound can be attributed to several mechanisms:

- GABA Modulation : Similar to valproic acid, this compound may enhance GABA levels in the brain, leading to increased inhibitory neurotransmission. This mechanism is crucial for its potential anticonvulsant effects .

- Cell Cycle Regulation : The compound may influence cell cycle checkpoints, thereby inducing apoptosis in cancer cells. This effect is often mediated through the activation of caspases and other apoptotic pathways .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anticonvulsant | Potential enhancement of GABA activity | |

| Cytotoxicity | Induction of apoptosis in cancer cells | |

| Inflammation Modulation | Possible anti-inflammatory effects |

Case Study: Cytotoxic Effects

In vitro studies have indicated that compounds similar to this compound can exhibit significant cytotoxicity against human cancer cell lines. For instance, certain derivatives showed IC50 values in the low micromolar range, indicating strong potential for further development as anticancer agents .

Safety and Toxicity

While exploring the biological activity of this compound, it is essential to consider safety profiles. Toxicological assessments reveal that compounds within this class may exhibit hepatotoxicity and teratogenic effects similar to valproic acid. Thus, careful evaluation in preclinical studies is necessary before advancing to clinical trials .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-propylvaleryl chloride, and how can reaction conditions be optimized to minimize byproducts?

- Methodological Answer : The synthesis of this compound typically involves acyl chloride formation via reaction of the corresponding carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. Key optimization parameters include temperature control (20–40°C), stoichiometric excess of chlorinating agent, and inert atmosphere to prevent hydrolysis. Byproducts like HCl or residual solvents can be minimized using vacuum distillation and anhydrous conditions. Characterization via FT-IR (e.g., C=O stretch at ~1800 cm⁻¹) and ¹³C NMR (carbonyl carbon at ~170 ppm) confirms purity .

Q. What characterization techniques are critical for verifying the purity and structural integrity of this compound in synthetic chemistry research?

- Methodological Answer : A multi-technique approach is essential:

- NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., acyl chloride peak at ~170 ppm in ¹³C NMR).

- FT-IR : Confirms C-Cl (600–800 cm⁻¹) and C=O (~1800 cm⁻¹) stretches.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (C₈H₁₅ClO, exact mass 162.0764).

- Elemental Analysis : Ensures Cl content matches theoretical values (~21.9%).

Cross-referencing with spectral databases and literature ensures accuracy .

Q. What are the critical safety protocols for handling this compound in laboratory settings, considering its reactivity?

- Methodological Answer : Due to its hydrolytic sensitivity and corrosivity:

- Use fume hoods and sealed systems to prevent moisture exposure.

- Wear acid-resistant gloves (e.g., nitrile) and eye protection.

- Store under inert gas (argon/nitrogen) in moisture-free containers.

- Neutralize spills with sodium bicarbonate or specialized absorbents.

Medical surveillance for respiratory or dermal irritation is advised .

Advanced Research Questions

Q. How do environmental factors (pH, temperature) influence the degradation pathways of this compound in aqueous systems, and what analytical methods are suitable for tracking its transformation products?

- Methodological Answer : Hydrolysis kinetics can be studied via:

- Controlled pH Experiments : Use buffered solutions (pH 2–12) to monitor degradation rates via HPLC or GC-MS. Acidic conditions favor slower hydrolysis, while alkaline conditions accelerate it.

- Temperature-Dependent Studies : Arrhenius plots quantify activation energy (Eₐ) for degradation.

- Transformation Product Identification : LC-QTOF-MS detects intermediates (e.g., 2-propylvaleric acid). Computational modeling (DFT) predicts reaction pathways .

Q. What experimental approaches are effective in studying the interactions of this compound with polymer matrices under varying thermal conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measures mass loss during thermal decomposition to assess stability.

- DSC (Differential Scanning Calorimetry) : Identifies glass transition (Tg) or melting point (Tm) shifts in polymer blends.

- FT-IR Mapping : Tracks acyl chloride-polymer covalent bonding (e.g., esterification with hydroxyl groups).

- Molecular Dynamics Simulations : Predict interaction energies and diffusion coefficients at elevated temperatures .

Q. When encountering contradictory data on the stability of this compound across different studies, what methodological approaches should researchers employ to identify the source of discrepancies?

- Methodological Answer :

- Replicate Studies : Control variables like solvent purity, humidity, and instrumentation calibration.

- Comparative Analytics : Use orthogonal techniques (e.g., NMR vs. Raman) to cross-validate results.

- Meta-Analysis : Aggregate datasets to identify trends (e.g., Arrhenius deviations due to catalytic impurities).

- Error Propagation Modeling : Quantify uncertainty in kinetic measurements .

Q. Data Presentation and Reproducibility

Q. How should researchers structure analytical data for this compound to ensure reproducibility in peer-reviewed publications?

- Methodological Answer :

- Tables : Include retention times (HPLC/GC), spectral peaks (NMR/IR), and purity percentages.

- Supplementary Materials : Provide raw spectral data, computational input files, and detailed synthetic protocols.

- Standardized Reporting : Adhere to IUPAC guidelines for chemical nomenclature and ASTM standards for analytical methods .

Properties

IUPAC Name |

2-propylpentanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClO/c1-3-5-7(6-4-2)8(9)10/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PITHYUDHKJKJNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40183583 | |

| Record name | 2-Propylvaleryl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2936-08-5 | |

| Record name | 2-Propylpentanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2936-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propylvaleryl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002936085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propylvaleryl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-propylvaleryl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.013 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PROPYLVALERYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQT2TYW2PR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.